Deterenol Hydrochloride
Description
Historical Context of Related Adrenergic Stimulants in Research
The scientific investigation of Deterenol (B1218765) hydrochloride is best understood within the broader historical context of adrenergic pharmacology. The journey began over a century ago with early explorations into the body's response to substances like adrenaline. ispyphysiology.com
A pivotal moment came in 1906, when Henry Hallett Dale's experiments demonstrated that adrenaline's effects could be blocked, leading him to propose the existence of receptors through which these substances act. ispyphysiology.com This foundational concept of adrenergic receptors laid the groundwork for future discoveries. ispyphysiology.comrevespcardiol.org However, it took more than four decades for the next major breakthrough. ispyphysiology.com
In 1948, Raymond P. Ahlquist published a seminal paper that classified adrenergic receptors into two main types: alpha (α) and beta (β). revespcardiol.org He associated α-receptors with most "excitatory" functions like vasoconstriction and β-receptors with most "inhibitory" functions like vasodilation, as well as the "excitatory" effect of myocardial stimulation. revespcardiol.org This classification was initially met with skepticism but was later validated by the discovery of compounds that could selectively block these receptors. nih.gov
The development of dichloroisoproterenol (B1670464) (DCI) in 1958 was the first proof of principle for β-receptors, as it selectively blocked their effects. nih.gov This spurred further research, leading Sir James Black to develop propranolol, a non-selective β-blocker without the partial agonist activity that limited earlier compounds. revespcardiol.orgnih.gov Subsequent research in 1967 by Alonzo Lands and his colleagues further subdivided the beta-adrenergic receptors into β1, found predominantly in the heart, and β2, located primarily in the blood vessels and bronchial smooth muscle. ispyphysiology.comnih.gov This distinction was crucial for developing more selective drugs. A third type, the β3 receptor, was identified in 1989, primarily in adipose tissue. ispyphysiology.comscielo.br This detailed understanding of the adrenergic system and its receptor subtypes provides the essential framework for studying compounds like Deterenol and their specific interactions within this system. researchgate.net
Academic Significance of Deterenol Hydrochloride Investigations
The academic significance of this compound lies primarily in its function as a non-selective β-adrenergic receptor agonist, meaning it stimulates both β1 and β2 receptors, and its use as a tool in pharmacological research. caymanchem.comsmolecule.com Its structural similarity to endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) makes it a valuable compound for studying the adrenergic system. researchgate.net
Research has established that Deterenol is a potent stimulant of β-adrenergic receptors while having no effect on α-adrenergic receptors. caymanchem.com This selectivity makes it useful for isolating and studying β-receptor-mediated physiological responses. In vitro studies have provided detailed findings on its activity. For example, research has demonstrated its ability to increase tension in isolated guinea pig atria (rich in β1-receptors) and trachea (rich in β2-receptors). caymanchem.com Furthermore, it has been shown to be a strong lipolytic agent, promoting the breakdown of fat in human adipocytes, a process mediated by β-adrenergic receptors. caymanchem.commedkoo.com
The compound's chemical and physical properties have been well-characterized for research purposes.
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Formal Name | 4-hydroxy-α-[[(1-methylethyl)amino]methyl]-benzenemethanol, monohydrochloride | caymanchem.com |
| CAS Number | 23239-36-3 | caymanchem.comchemicalbook.com |
| Molecular Formula | C₁₁H₁₇NO₂ • HCl | caymanchem.com |
| Formula Weight | 231.7 g/mol | caymanchem.com |
| Synonyms | Isopropyloctopamine, Isopropylnorsynephrine, AL842 | wikipedia.orgcaymanchem.combioscience.co.uk |
The specific effects and potency of Deterenol have been quantified in various experimental models, providing valuable data for comparative pharmacology.
Table 2: Detailed Research Findings on the In Vitro Activity of Deterenol
| Tissue/Cell Model | Effect Observed | Potency (IC₅₀) | Research Reference |
|---|---|---|---|
| Isolated Guinea Pig Right Atria | Increased Tension | 0.411 µM | Anderson, W.G. (1983) caymanchem.com |
| Isolated Guinea Pig Left Atria | Increased Tension | 1.44 µM | Anderson, W.G. (1983) caymanchem.com |
| Isolated Guinea Pig Trachea | Increased Tension | 8.37 µM | Anderson, W.G. (1983) caymanchem.com |
| Isolated Rabbit Aortic Strips | No Effect | Not Applicable | Anderson, W.G. (1983) caymanchem.com |
| Human Adipocytes | Induces Lipolysis | Not Specified | Mercader, J., et al. (2011) caymanchem.com |
In recent years, a significant area of academic investigation has involved the development of sophisticated analytical techniques to detect Deterenol. Its undeclared inclusion in some dietary and sports supplements has prompted the need for reliable analytical methods. researchgate.netnutraceuticalsworld.com Researchers have developed and validated methods using ultra-high-performance liquid chromatography (UHPLC) combined with mass spectrometry (MS) to identify and quantify Deterenol and other prohibited stimulants in complex product matrixes. researchgate.netmdpi.com This analytical work is crucial for regulatory science and for understanding the extent of supplement contamination. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9;/h3-6,8,11-14H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOGVIILDSYTNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00945922 | |
| Record name | 4-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23239-36-3 | |
| Record name | Benzenemethanol, 4-hydroxy-α-[[(1-methylethyl)amino]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23239-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deterenol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DETERENOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCH64O2H56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization and Mechanism of Action
Beta-Adrenergic Receptor Agonism
Deterenol (B1218765) hydrochloride functions as a beta-adrenergic receptor agonist, meaning it binds to and activates beta-adrenergic receptors (β-ARs). wikipedia.orgmedchemexpress.com This activation initiates a series of cellular responses that mimic the effects of endogenous catecholamines.
Deterenol is characterized as a non-selective beta-adrenergic receptor agonist. caymanchem.com This indicates that it does not exhibit significant preference for one beta-receptor subtype over another, binding to both β1 and β2 receptors. smolecule.com Its structural design, featuring a phenethanolamine core, enables it to interact with this class of receptors. smolecule.com In vitro studies have demonstrated that while it potently stimulates beta-adrenergic receptors, it has no effect on alpha-adrenergic receptors (α-ARs), as shown by its lack of activity on isolated rabbit aortic strips, which primarily express α-ARs. caymanchem.com
Deterenol also stimulates beta-2 (β2) adrenergic receptors. These receptors are found in various tissues, including the smooth muscle of the lungs (bronchi), gastrointestinal tract, and uterus. wikipedia.org The primary physiological response to β2-receptor activation in the lungs is the relaxation of bronchial smooth muscle, leading to bronchodilation and improved airflow. smolecule.comclevelandclinic.org This effect is a hallmark of β2-agonists. clevelandclinic.org Deterenol's ability to increase tension in isolated guinea pig trachea, a tissue that expresses β-ARs, confirms its activity at these receptor sites. caymanchem.com
Mimicry of Endogenous Catecholamine Effects
The mechanism of action of Deterenol involves mimicking the effects of endogenous catecholamines, such as epinephrine (B1671497) (adrenaline) and norepinephrine (B1679862). smolecule.comnih.gov These naturally occurring neurotransmitters are crucial for the "fight-or-flight" response and modulate physiological functions by binding to adrenergic receptors. nih.gov By acting as an agonist at the same beta-adrenergic receptors, Deterenol triggers similar physiological responses, including increased heart rate and bronchodilation. smolecule.com The binding of catecholamines to β-adrenoceptors initiates a signaling cascade that is also activated by synthetic agonists like Deterenol. nih.govnih.gov
Downstream Signaling Cascades in Cellular Systems
The activation of beta-adrenergic receptors by Deterenol initiates a well-defined downstream signaling cascade within the cell. Beta-1 and beta-2 adrenergic receptors are G-protein-coupled receptors (GPCRs) that signal through the Gs alpha subunit. nih.govyoutube.com
The sequence of events is as follows:
Agonist Binding: Deterenol binds to the β-adrenergic receptor.
G-Protein Activation: This binding causes a conformational change in the receptor, activating the associated Gs protein. youtube.com
Adenylyl Cyclase Stimulation: The activated Gs alpha subunit then stimulates the enzyme adenylyl cyclase. nih.govwikipedia.org
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.govwikipedia.org
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). nih.govnih.gov
Cellular Response: PKA then phosphorylates various intracellular proteins, leading to the ultimate physiological response, such as smooth muscle relaxation or increased cardiac muscle contractility. nih.govwikipedia.org
This cAMP-dependent pathway is the principal mechanism through which beta-agonists exert their effects. nih.gov
Receptor Subtype Specificity and Potency Profiling in In Vitro Models
In vitro studies have been conducted to characterize the receptor subtype specificity and potency of Deterenol. These experiments typically use isolated tissues that endogenously express specific subtypes of adrenergic receptors. One study demonstrated that Deterenol is a highly selective beta-agonist with no alpha-adrenergic activity. sciensano.be
The potency of Deterenol has been quantified in isolated guinea pig tissues, with the following half-maximal inhibitory concentration (IC50) values reported: caymanchem.com
| In Vitro Model (Tissue) | Receptor Subtype Expressed | Measured Effect | IC50 Value (µM) |
|---|---|---|---|
| Isolated Right Guinea Pig Atria | β-ARs (predominantly β1) | Increased Tension | 0.411 |
| Isolated Left Guinea Pig Atria | β-ARs (predominantly β1) | Increased Tension | 1.44 |
| Isolated Guinea Pig Trachea | β-ARs (predominantly β2) | Increased Tension | 8.37 |
These findings from in vitro models provide quantitative data on the potency of Deterenol at beta-adrenergic receptors. caymanchem.com Additionally, research has shown that Deterenol induces lipolysis (the breakdown of fats) in human adipocytes, a process also mediated by beta-adrenergic stimulation. caymanchem.com
Synthetic Methodologies and Chemical Derivatization
Chemical Synthesis Pathways of Deterenol (B1218765) Hydrochloride
The synthesis of Deterenol hydrochloride can be accomplished through various chemical routes, often involving the construction of its core phenethanolamine structure followed by salt formation.
Precursor-Based Synthesis Routes (e.g., from 1-(4-Hydroxyphenyl)-2-[(1-methylethyl)amino]ethanone)
A common and direct method for synthesizing Deterenol involves the chemical reduction of the ketone precursor, 1-(4-Hydroxyphenyl)-2-[(1-methylethyl)amino]ethanone. This precursor already contains the complete carbon skeleton and the required amino group. The synthesis is achieved by reducing the carbonyl group (C=O) to a secondary alcohol (CH-OH). This transformation is a standard procedure in organic chemistry, often accomplished using various reducing agents. The final step in this precursor-based route is the formation of the hydrochloride salt.
The precursor itself, 1-(4-Hydroxyphenyl)-2-[(1-methylethyl)amino]ethanone, can be synthesized via multiple pathways, one of which is detailed in the subsequent section.
Multi-Step Reaction Sequences and Intermediate Analysis
A well-documented multi-step synthesis of Deterenol begins with simple, commercially available starting materials. derangedphysiology.com One such pathway involves the following key steps:
Friedel-Crafts Acylation: The synthesis starts with phenol (B47542), which undergoes a Friedel-Crafts acylation reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride. This reaction attaches the chloroacetyl group to the phenol ring, primarily at the para position, yielding the intermediate 2-chloro-1-(4-hydroxyphenyl)ethanone (B1582972). derangedphysiology.com
Amination: The chlorinated intermediate, 2-chloro-1-(4-hydroxyphenyl)ethanone, is then subjected to amination. It is reacted with isopropylamine, where the amino group displaces the chlorine atom via nucleophilic substitution to form 1-(4-Hydroxyphenyl)-2-[(1-methylethyl)amino]ethanone. derangedphysiology.com
Reduction: As described in the precursor-based route, the ketone group of this intermediate is then reduced to a hydroxyl group to form the Deterenol base.
Salt Formation: The final step is the conversion of the Deterenol base to its hydrochloride salt. derangedphysiology.comwikipedia.org
Throughout such multi-step syntheses, analysis of intermediates is crucial to ensure the desired reactions have occurred and to verify purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis are employed. For example, the intermediate 2-chloro-1-(4-hydroxyphenyl)ethanone has been characterized by a melting point of 151-152°C and specific signals in its 1H NMR spectrum. derangedphysiology.com
Table 1: Multi-Step Synthesis of Deterenol
| Step | Reactants | Reagents/Catalysts | Product | Analysis Data (for intermediate) |
|---|
Hydrochloride Salt Formation Techniques
The conversion of the free base form of Deterenol into its hydrochloride salt is a critical step to improve its stability and handling properties. Salt formation is a widely used technique for weakly basic drugs. mdpi.com The most straightforward method involves reacting the organic base with hydrochloric acid. nih.gov
Common techniques include:
Using Aqueous Hydrochloric Acid: A typical procedure involves dissolving the Deterenol base in a suitable solvent and adding a calculated amount of concentrated or dilute aqueous hydrochloric acid. derangedphysiology.comnih.gov The solvent is then evaporated, often to dryness, and the resulting salt can be purified by recrystallization. derangedphysiology.com However, this method can sometimes lead to lower yields if the salt has significant solubility in water. nih.gov
Using HCl in an Organic Solvent or as a Gas: To avoid the presence of water, which is crucial if an anhydrous salt form is desired, a solution of hydrogen chloride in an organic solvent (like isopropanol (B130326) or ether) or gaseous hydrogen chloride can be used. nih.gov This often facilitates the precipitation of the hydrochloride salt directly from the reaction mixture.
The selection of the appropriate technique depends on the desired final form of the salt (e.g., anhydrous vs. hydrated) and the solubility characteristics of the compound. mdpi.comnih.gov
Chiral Synthesis and Stereochemical Considerations
Deterenol possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-Deterenol and (S)-Deterenol. The racemic mixture contains equal amounts of both. wikipedia.org
Enantiomeric Synthesis Strategies
To produce a single enantiomer, chiral synthesis strategies are required. A prominent modern method is asymmetric transfer hydrogenation. This technique can be applied to α-amino ketone precursors, such as 1-(4-Hydroxyphenyl)-2-[(1-methylethyl)amino]ethanone, to selectively produce one enantiomer of the corresponding amino alcohol.
This process typically involves:
A Chiral Catalyst: A metal-based catalyst, often containing Ruthenium, is complexed with a chiral ligand.
A Hydrogen Source: A simple molecule, such as a formic acid/triethylamine mixture, serves as the source of hydrogen for the reduction.
In a synthesis of a closely related compound, a Ruthenium catalyst was used to reduce the α-amino ketone precursor, achieving a high enantiomeric ratio (>99.9:0.1) for the desired (R)-enantiomer. This demonstrates a highly effective strategy for accessing specific stereoisomers of phenethanolamines like Deterenol.
Impact of (R)-Configuration on Biochemical Interactions
The three-dimensional structure of a drug is critical for its interaction with biological targets like receptors, which are themselves chiral. nih.gov Consequently, the two enantiomers of a chiral drug can exhibit significantly different pharmacological activities. nih.gov
While specific comparative studies on the individual enantiomers of Deterenol are not widely reported, the principles of stereoselectivity are well-established for β-adrenergic agonists. For isoproterenol, a structurally similar β-agonist, the (R)-(-)-enantiomer was found to be more effective than the (S)-(+)-enantiomer in mediating effects through β-adrenergic receptors. Given the structural similarity, it is highly probable that the (R)-enantiomer of Deterenol is the more potent eutomer (the more active enantiomer) at β-adrenergic receptors. This stereoselectivity arises because the specific spatial arrangement of the hydroxyl and amino groups in the (R)-configuration allows for a more optimal and higher-affinity binding to the chiral pocket of the receptor, leading to a more effective biological response.
Derivatization for Enhanced Research Utility
The chemical structure of Deterenol, featuring a phenolic hydroxyl group, a secondary alcohol, and a secondary amine, offers multiple sites for chemical modification. Derivatization of this compound is a key strategy for researchers aiming to modulate its physicochemical properties, metabolic stability, and pharmacokinetic profile. These modifications can lead to the development of valuable tool compounds for studying adrenergic receptor pharmacology or to create prodrugs with altered absorption and distribution characteristics.
Oxidation Pathways and Derivative Formation
The oxidation of pharmaceutical compounds is a critical aspect of degradation studies and can also be intentionally employed to generate derivatives. Deterenol is susceptible to oxidation at several points in its structure, primarily through mechanisms like autoxidation, which involves radical chain reactions with molecular oxygen. nih.gov The primary functional groups prone to oxidative transformation are the phenolic hydroxyl and the secondary alcohol.
Phenolic Group Oxidation: The phenol moiety is particularly susceptible to oxidation. Under oxidative conditions, it can be converted into a phenoxy radical, which can then lead to the formation of various derivatives, including quinone-type structures. These reactions can significantly alter the compound's receptor binding affinity and biological activity.
Secondary Alcohol Oxidation: The benzylic secondary alcohol can be oxidized to the corresponding ketone. This transformation would yield 1-(4-hydroxyphenyl)-2-(isopropylamino)ethanone, a derivative with substantially different electronic and steric properties, impacting its interaction with adrenergic receptors.
The specific products formed depend on the oxidizing agents used and the reaction conditions. Understanding these pathways is crucial for predicting potential metabolites and for the synthesis of specific derivatives for pharmacological evaluation.
Potential Oxidation Derivatives of Deterenol
| Parent Compound | Functional Group Targeted | Potential Derivative Class | Resulting Functional Group |
|---|---|---|---|
| Deterenol | Secondary Alcohol | Ketone Derivative | Ketone |
| Deterenol | Phenolic Hydroxyl | Quinone Derivative | Quinone |
Hydrolysis Processes and Base Form Generation
This compound is the salt form of the active compound Deterenol. It is formed by the reaction of the basic amine group of Deterenol with hydrochloric acid. In an aqueous solution, this salt can undergo hydrolysis, which in this context primarily refers to the dissociation of the salt and the establishment of an acid-base equilibrium.
The addition of a base to a solution of this compound will neutralize the hydrochloric acid component, leading to the deprotonation of the isopropylamino group. This process regenerates the free base form of Deterenol. The conversion from the hydrochloride salt to the free base alters the compound's properties, most notably its solubility. This compound is generally more water-soluble, whereas the free base form exhibits increased lipophilicity and may have better solubility in organic solvents. caymanchem.com This simple acid-base manipulation is a fundamental technique used in the purification, formulation, and analytical testing of the compound.
Prodrug Synthesis from 1-Acyl-Alkyl Derivatives
Prodrug synthesis is a widely used strategy to overcome undesirable drug properties. For phenolic drugs like Deterenol, the hydroxyl group is a prime target for creating prodrugs, often through esterification. A sophisticated method for this involves the synthesis of 1-(acyloxy)-alkyl derivatives, which can function as prodrugs that release the parent drug in vivo.
A general and efficient method for synthesizing these prodrugs proceeds through a 1-acyl-alkyl derivative intermediate. This approach is advantageous as it often occurs in high yield without the need for toxic reagents or highly activated intermediates. google.com The term "1-acyl-alkyl derivatives" can refer to structures like O-1-acyl-alkoxycarbonyl derivatives of an alcohol. google.com These intermediates can then be converted into the final 1-(acyloxy)-alkyl prodrugs. google.com This strategy has been explored for various drugs to enhance properties such as transdermal delivery by creating "soft alkyl derivatives" that can be hydrolyzed to release the active phenolic drug. mdpi.com
For Deterenol, this could hypothetically involve:
Formation of a 1-acyl-alkyl intermediate: The phenolic hydroxyl group of Deterenol is reacted to form an O-1-acyl-alkoxycarbonyl derivative.
Conversion to the 1-(acyloxy)-alkyl prodrug: The intermediate is then transformed into the final prodrug structure.
This derivatization masks the polar phenolic group with a more lipophilic promoiety, which can be designed to be cleaved enzymatically in the body, releasing the active Deterenol molecule.
Structure Activity Relationship Sar Studies
Elucidation of Core Structural Features Essential for Adrenergic Activity (e.g., Phenethanolamine Core)
The foundational structure of Deterenol (B1218765) is β-phenylethylamine, which consists of a benzene (B151609) ring attached to an ethylamine (B1201723) side chain. For direct action at adrenergic receptors, several structural features are considered essential. The most critical component of Deterenol's structure is the phenethanolamine core. pharmacy180.com This core structure is a variation of phenylethylamine, featuring a hydroxyl group on the β-carbon of the ethylamine side chain.
This phenethanolamine backbone is a common feature among many adrenergic agonists, including endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497). pharmacy180.com The presence of the β-hydroxyl group is paramount for maximal agonistic activity at adrenergic receptors. pharmacy180.comuobasrah.edu.iq This functional group, in the correct stereochemical configuration, is believed to form a key hydrogen bond with a specific serine residue within the binding pocket of the β-adrenergic receptor, anchoring the ligand and facilitating receptor activation. The separation of the amino group from the aromatic ring by a two-carbon chain is another critical spatial arrangement for potent direct-acting agonists. pharmacy180.comuobasrah.edu.iq
Influence of Substituent Groups on Receptor Binding Affinity
Beyond the core phenethanolamine structure, the specific substituents on both the aromatic ring and the amino group profoundly influence the compound's affinity for adrenergic receptor subtypes.
Substitution on the Aromatic Ring: Deterenol possesses a hydroxyl group at the para-position (4-position) of the benzene ring. Maximal β-adrenergic activity is typically observed in compounds with hydroxyl groups at the meta (3-position) and para (4-position) locations, a pattern known as a catechol. pharmacy180.com While Deterenol is not a catechol, its single para-hydroxyl group is a crucial feature that contributes to its activity. This hydroxyl group can engage in hydrogen bonding with receptor residues, contributing to binding affinity. The absence or relocation of this group would significantly diminish its agonist properties.
Substitution on the Amino Group: The nature of the substituent on the amino nitrogen is a primary determinant of β- versus α-adrenergic receptor selectivity. pharmacy180.com As the steric bulk of the N-alkyl substituent increases, α-agonist activity tends to decrease, while β-agonist activity increases. pharmacy180.comuobasrah.edu.iq Deterenol features an isopropyl group attached to the nitrogen. This relatively large substituent, compared to the methyl group of epinephrine or the hydrogen of norepinephrine, sterically hinders binding to α-receptors and confers a strong preference for β-receptors. pharmacy180.com The isopropyl group is a classic substituent for achieving potent, non-selective β-agonist activity, as famously seen in the drug isoproterenol. pharmacy180.com
| Structural Moiety | Substituent in Deterenol | General Influence on Activity |
|---|---|---|
| β-Hydroxyl Group | Present | Essential for maximal direct agonist activity; involved in key receptor binding interactions. pharmacy180.com |
| Aromatic Ring | 4-Hydroxyl Group | Contributes to binding affinity through hydrogen bonding. Catechol (3,4-dihydroxy) structure typically confers maximal potency. pharmacy180.com |
| Amino Group (N-substituent) | Isopropyl Group | Increases β-receptor selectivity and decreases α-receptor activity due to steric bulk. pharmacy180.comuobasrah.edu.iq |
Stereochemical Impact on Pharmacological Profile
A critical factor in the interaction of phenethanolamines with adrenergic receptors is stereoselectivity. uobasrah.edu.iq The β-carbon of the ethanolamine (B43304) side chain in Deterenol, which bears the hydroxyl group, is a chiral center. This means Deterenol exists as a pair of enantiomers: (R)-Deterenol and (S)-Deterenol. Commercially, Deterenol hydrochloride is supplied as a racemic mixture, containing equal amounts of both enantiomers.
For β-adrenergic agonists, the biological activity resides almost exclusively in the (R)-enantiomer. uobasrah.edu.iq The (R)-configuration allows for the precise three-dimensional orientation of the β-hydroxyl group, the amino group, and the aromatic ring to optimally interact with the chiral binding site of the adrenergic receptor. uobasrah.edu.iqnih.gov The (S)-enantiomer is significantly less active or inactive at β-receptors.
Therefore, in the racemic mixture of Deterenol, the observed pharmacological effects are attributable to the (R)-enantiomer. The (S)-enantiomer may be considered an impurity or "isomeric ballast" and does not contribute to the desired therapeutic action. This stereoselectivity is a hallmark of β-agonist-receptor interactions, where the receptor's specific architecture can differentiate between subtle differences in the spatial arrangement of the ligand's functional groups. nih.govnih.gov
| Enantiomer | General Adrenergic Activity | Reason for Differential Activity |
|---|---|---|
| (R)-enantiomer | High | Correct spatial orientation of the β-hydroxyl group for optimal interaction with the receptor binding site. uobasrah.edu.iq |
| (S)-enantiomer | Low to None | Incorrect spatial orientation of the β-hydroxyl group prevents effective binding and receptor activation. nih.gov |
Computational Chemistry and Molecular Modeling for SAR Prediction
Modern SAR studies increasingly employ computational chemistry and molecular modeling to predict and rationalize the interaction of ligands like Deterenol with their biological targets. These in silico methods provide valuable insights into the molecular-level details of receptor binding that are difficult to obtain through experimental methods alone.
Molecular Docking simulations can be used to predict the preferred binding pose of Deterenol within the β-adrenergic receptor's binding pocket. biorxiv.org These models can help visualize the key interactions, such as the hydrogen bond formed by the β-hydroxyl group and ionic interactions involving the protonated amine, that stabilize the ligand-receptor complex. By comparing the docking scores and predicted binding modes of different Deterenol analogs, researchers can make predictions about their relative affinities.
Molecular Dynamics (MD) simulations offer a more dynamic view of the binding process. nih.gov MD can simulate the physical movements of the atoms in the ligand and receptor over time, providing insights into the stability of the binding pose, the role of water molecules in the binding site, and the conformational changes the receptor undergoes upon ligand binding. nih.govbiorxiv.org Such simulations have been instrumental in understanding the basis of stereoselectivity, confirming that the (R)-enantiomer forms a more stable and energetically favorable complex with the receptor compared to the (S)-enantiomer. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biomolther.org By analyzing a set of related phenethanolamines with known activities, a QSAR model can be developed to predict the adrenergic activity of new, untested compounds like derivatives of Deterenol based on their physicochemical properties (e.g., lipophilicity, electronic properties, and steric parameters). These computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and desired selectivity profile. biomolther.org
Preclinical Pharmacodynamic and Mechanistic Investigations
In Vitro Studies on Isolated Organ Systems
Investigations using isolated tissues have been crucial in defining the receptor-specific activity of Deterenol (B1218765) hydrochloride. These studies have focused on its effects on cardiovascular, respiratory, and vascular tissues to build a comprehensive profile of its physiological actions.
In studies utilizing isolated guinea pig atria, Deterenol hydrochloride has demonstrated significant activity on cardiovascular tissue. The compound was shown to increase tension in both the right and left atria, which endogenously express β-adrenergic receptors. caymanchem.com This response indicates a direct stimulatory effect on the heart muscle. The potency of this compound in these tissues was quantified by determining its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to elicit 50% of its maximal effect.
Table 1: Effect of this compound on Guinea Pig Atrial Tension
| Tissue | Effect | IC50 Value (µM) | Reference |
|---|---|---|---|
| Isolated Right Guinea Pig Atria | Increased Tension | 0.411 | caymanchem.com |
| Isolated Left Guinea Pig Atria | Increased Tension | 1.44 | caymanchem.com |
The effect of this compound on respiratory smooth muscle has been evaluated using isolated guinea pig trachea. Contrary to causing relaxation, which is a typical response for many β-agonists in this tissue, studies have shown that this compound increases tension in the trachea. caymanchem.com This action highlights a complex interaction with the β-adrenergic receptors present in the airway smooth muscle, with a measured IC50 value of 8.37 µM. caymanchem.com
To determine the selectivity of this compound, its activity was tested on tissues that primarily express α-adrenergic receptors, such as isolated rabbit aortic strips. Research findings indicate that this compound has no effect on these tissues. caymanchem.com This lack of response demonstrates the compound's specificity for β-adrenergic receptors and the absence of significant α-adrenergic receptor agonist activity.
Table 2: Adrenergic Receptor Activity Profile of this compound in Isolated Tissues
| Tissue Preparation | Primary Receptor Type | Observed Effect of this compound | Reference |
|---|---|---|---|
| Guinea Pig Atria | β-Adrenergic | Agonist Activity (Increased Tension) | caymanchem.com |
| Guinea Pig Trachea | β-Adrenergic | Agonist Activity (Increased Tension) | caymanchem.com |
| Rabbit Aortic Strips | α-Adrenergic | No Effect | caymanchem.com |
Cellular and Molecular Responses
At the cellular level, the mechanisms of this compound have been explored, particularly concerning its metabolic effects and the intracellular signaling cascades it initiates upon receptor binding.
This compound has been shown to induce lipolysis, the metabolic process of breaking down stored triacylglycerols into glycerol (B35011) and free fatty acids, in human adipocytes (fat cells). caymanchem.com This effect is consistent with its role as a β-adrenergic agonist, as these receptors are key regulators of lipid metabolism in adipose tissue. Further research has indicated that this compound (as isopropylnorsynephrine) is a more potent lipolytic agent in human adipocytes compared to synephrine (B1677852) and other similar amines. caymanchem.com
As a non-selective β-adrenergic receptor agonist, the primary mechanism of action for this compound involves binding to and activating β-adrenergic receptors on the cell surface. caymanchem.com This activation is understood to initiate a cascade of intracellular signaling events. The canonical pathway for β-adrenergic receptor signaling involves the coupling of the receptor to a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to an increase in intracellular cAMP levels. Cyclic AMP then acts as a second messenger, activating downstream effectors such as Protein Kinase A (PKA), which phosphorylates various cellular proteins to produce the final physiological response, such as lipolysis.
Comparative Pharmacodynamic Studies with Related Sympathomimetic Amines
Deterenol, a non-selective β-adrenergic receptor agonist, has been the subject of various preclinical investigations to characterize its pharmacodynamic profile in comparison to other sympathomimetic amines. These studies have primarily focused on its effects on cardiac tissue, smooth muscle, and adipose tissue, providing insights into its potency and efficacy relative to well-established adrenergic agonists such as isoproterenol, norepinephrine (B1679862), and salbutamol (B1663637), as well as other related compounds like synephrine and octopamine (B1677172).
An early in vitro study by Anderson (1983) provided foundational data on the sympathomimetic activity of deterenol. This research demonstrated that deterenol exerts effects on both cardiac and smooth muscle tissues. Specifically, the study established the concentration-response relationships for deterenol in isolated guinea pig atria and trachea. The results indicated that deterenol produced a positive chronotropic effect in the right atria and a positive inotropic effect in the left atria, while causing relaxation of the tracheal smooth muscle. The potency of deterenol in these tissues was quantified by determining its IC50 values, which represent the concentration of the drug required to elicit 50% of its maximal effect.
A key area of investigation has been the lipolytic activity of deterenol, particularly in comparison to other amines. A study by Mercader and colleagues (2011) provided a detailed comparative analysis of the lipolytic effects of deterenol (referred to as isopropylnorsynephrine in the study) in isolated human adipocytes. This research benchmarked the activity of deterenol against the potent, non-selective β-agonist isoproterenol, as well as synephrine and octopamine.
The findings from this study revealed that deterenol is a significantly more potent lipolytic agent than synephrine and octopamine in human fat cells. Deterenol was found to be active at a concentration of 1 µg/ml and was capable of inducing more than 60% of the maximal lipolytic effect produced by the reference compound, isoproterenol. This suggests that the N-isopropyl substitution in the structure of deterenol plays a crucial role in its enhanced affinity and efficacy at the β-adrenergic receptors present in adipocytes, leading to a more robust stimulation of lipolysis.
While direct, head-to-head comparative studies of deterenol with norepinephrine and the β2-selective agonist salbutamol are less prevalent in the available scientific literature, the established non-selective β-agonist profile of deterenol allows for inferred comparisons based on the known pharmacodynamics of these agents. For instance, isoproterenol, to which deterenol has been directly compared, is a potent bronchodilator and cardiac stimulant, acting on both β1 and β2 receptors. nih.gov Salbutamol, in contrast, exhibits a greater selectivity for β2-adrenergic receptors, resulting in more pronounced bronchodilator effects with less cardiac stimulation compared to non-selective agonists. Norepinephrine primarily acts on α- and β1-adrenergic receptors, leading to significant vasoconstriction and cardiac stimulation, but has weaker effects on β2-receptors and is therefore a less effective bronchodilator. nih.gov
The in vitro data from the Anderson study, demonstrating deterenol's effects on both atrial (predominantly β1-mediated) and tracheal (predominantly β2-mediated) tissues, supports its classification as a non-selective β-agonist, similar in its receptor activity profile to isoproterenol, though potentially with different potencies at each receptor subtype.
Metabolic Pathways and Excretion Profiles
Absorption and Distribution Studies in Biological Systems
Following oral administration, Deterenol (B1218765) is absorbed into the systemic circulation, a prerequisite for its distribution to various tissues and subsequent metabolism and excretion. nih.gov The detection of Deterenol and its metabolites in urine after oral intake confirms its absorption from the gastrointestinal tract. nih.gov
Once absorbed, the distribution of a drug is influenced by factors such as blood flow, plasma protein binding, and the drug's physicochemical properties, which determine its ability to cross cell membranes and enter different body compartments. nih.govnih.gov While specific studies detailing the tissue distribution patterns and plasma protein binding characteristics of Deterenol are not extensively documented in the available research, its metabolic products have been identified in urine, indicating that the compound and its metabolites circulate systemically before renal clearance. nih.gov
Biotransformation Processes
Biotransformation is the process by which the body chemically alters xenobiotics, such as drugs and supplements, to facilitate their elimination. nih.gov This typically occurs in two phases. Phase I reactions introduce or expose functional groups (like hydroxyl groups), and Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and promote excretion. muni.cz For Deterenol, key biotransformation pathways include hydroxylation, glucurono-conjugation, and sulfo-conjugation. nih.gov
Identified Biotransformation Pathways for Deterenol
| Metabolic Pathway | Description | Key Finding | Source |
|---|---|---|---|
| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule, a common Phase I reaction. | Hydroxylated metabolites of Deterenol have been identified in urine. | nih.gov |
| Glucurono-conjugation | A Phase II reaction where glucuronic acid is attached to the molecule, significantly increasing water solubility for excretion. | Glucurono-conjugated Deterenol was detected in urine samples post-administration. | nih.gov |
| Sulfo-conjugation | A Phase II pathway involving the addition of a sulfo group, which also enhances water solubility and facilitates elimination. | Sulfo-conjugated metabolites were found in urine, with the sulfate conjugate being the most prominent. | nih.govd-nb.info |
Hydroxylation is a primary Phase I metabolic reaction. Studies analyzing urine samples after the oral administration of Deterenol have successfully identified the presence of hydroxylated metabolites. nih.gov Mass spectrometric analysis confirmed the metabolic formation of these compounds, indicating that hydroxylation is a relevant pathway in the biotransformation of Deterenol. nih.govd-nb.info
Glucuronidation is a major Phase II detoxification pathway where the enzyme UDP-glucuronosyltransferase (UGT) attaches glucuronic acid to a substrate, making it more water-soluble and easier to excrete. nih.govwikipedia.org Analysis of urine following Deterenol administration has shown the presence of glucurono-conjugated metabolites. nih.gov This finding confirms that Deterenol undergoes this conjugation pathway, which plays a role in its clearance from the body. nih.gov
Sulfo-conjugation, or sulfation, is another critical Phase II reaction where a sulfonate group is transferred to a substrate, increasing its polarity and facilitating its excretion. talkingaboutthescience.comnih.gov This pathway is significantly involved in the metabolism of Deterenol. nih.gov Research has identified sulfo-conjugated metabolites in urine, pointing to this as a key route for the detoxification and elimination of the compound. nih.govd-nb.info
Summary of Deterenol Metabolites Detected in Urine
| Metabolite Type | Detection Status | Relative Abundance | Source |
|---|---|---|---|
| Intact Deterenol (Parent Drug) | Detected | Less abundant than sulfate conjugate | nih.gov |
| Hydroxylated Metabolites | Detected | Not specified | nih.gov |
| Glucurono-conjugated Metabolites | Detected | Not specified | nih.gov |
| Isopropylnorsynephrine Sulfate | Detected | Most abundant metabolite | nih.govd-nb.info |
| Octopamine (B1677172) (Dealkylation Product) | Not detected in relevant amounts | Negligible | nih.gov |
Dealkylation is a metabolic process that involves the removal of an alkyl group. For Deterenol, this could theoretically lead to the formation of octopamine. nih.govnih.gov However, metabolic studies have found no relevant amounts of octopamine in urine samples after the administration of Deterenol. nih.gov This indicates that N-dealkylation is not a significant metabolic pathway for this compound. nih.gov
Elimination Kinetics and Excretion Routes of Deterenol Hydrochloride
Limited detailed research on the complete pharmacokinetic profile of this compound in humans is publicly available. However, studies conducted for doping control purposes have shed some light on its urinary excretion and metabolic products.
Elimination Kinetics
Specific data regarding the elimination half-life, clearance rate, and volume of distribution of this compound are not well-documented in the available scientific literature.
Excretion Routes
The primary route of excretion for deterenol and its metabolites that has been studied is through urine. nih.govnih.govresearchgate.net Information on fecal excretion is not available in the current body of scientific research.
Urinary Excretion:
A pilot study involving the oral administration of approximately 8.7 mg of isopropylnorsynephrine (a synonym for deterenol) identified the parent compound and several of its metabolites in urine. nih.govnih.govresearchgate.net The detection of these substances was possible for up to 48 hours post-administration. nih.govnih.govresearchgate.net
The main findings from this research on urinary excretion include:
Parent Compound: The intact form of deterenol is excreted in the urine. nih.gov
Metabolites: The primary metabolic pathways appear to be hydroxylation and conjugation (glucuronidation and sulfation). nih.govnih.govresearchgate.net
Most Abundant Metabolite: Isopropylnorsynephrine sulfate was identified as the most abundant urinary metabolite. nih.govnih.govresearchgate.net
Dealkylation: The study found no significant amounts of the dealkylation product, octopamine, suggesting this is not a major metabolic pathway. nih.govresearchgate.net
The following table summarizes the major urinary metabolites of deterenol identified in the study.
| Metabolite ID | Tentative Identification | Type of Metabolite |
| M1 | Hydroxylated isopropylnorsynephrine | Phase I |
| M2a | Hydroxylated and glucurono-conjugated isopropylnorsynephrine | Phase I & II |
| M2b | Hydroxylated and glucurono-conjugated isopropylnorsynephrine | Phase I & II |
| M3 | Sulfo-conjugated isopropylnorsynephrine | Phase II |
| M4 | Sulfo-conjugated isopropylnorsynephrine N-oxide | Phase I & II |
Data sourced from Krug et al. (2021). researchgate.net
This interactive table provides a summary of the key findings related to the urinary excretion of Deterenol.
| Analyte | Detection in Urine | Duration of Detection | Key Findings |
| Deterenol (Isopropylnorsynephrine) | Yes | Up to 48 hours | Excreted as the intact parent compound. |
| Hydroxylated Metabolites | Yes | Up to 48 hours | Indicates Phase I metabolism occurs. |
| Glucuronide Conjugates | Yes | Up to 48 hours | Indicates Phase II metabolism via glucuronidation. |
| Sulfate Conjugates | Yes | Up to 48 hours | Isopropylnorsynephrine sulfate is the most abundant metabolite. |
| Octopamine | No relevant amounts | - | Dealkylation is not a significant metabolic pathway. |
Interactions with Other Biological and Synthetic Compounds
Antagonistic Interactions with Beta-Adrenergic Receptor Blockers
Deterenol (B1218765) hydrochloride functions as a beta-agonist, meaning it stimulates beta-adrenergic receptors. wikipedia.orgmedchemexpress.comcaymanchem.com Conversely, beta-adrenergic receptor blockers, commonly known as beta-blockers, are prescribed to block these same receptors to treat conditions like high blood pressure and cardiac arrhythmias. ebsco.comdrugbank.com Due to their opposing mechanisms of action, the co-administration of Deterenol hydrochloride and a beta-blocker would result in an antagonistic interaction. The beta-blocker would directly compete with this compound for the same receptor sites, thereby diminishing or neutralizing its stimulant effects. This pharmacological antagonism is a fundamental principle of receptor pharmacology.
Complex Interactions within Multi-Ingredient Formulations
The inclusion of this compound in multi-ingredient supplements, particularly those marketed for weight loss and sports performance, presents a significant area of concern due to the unpredictable nature of its interactions with other compounds.
A pivotal study published in Clinical Toxicology investigated the composition of dietary supplements that listed this compound as an ingredient. sciensano.benih.gov The research revealed that these products often contained a dangerous mix of unapproved and prohibited stimulants. sciensano.benews-medical.net Out of 17 supplements analyzed, a staggering nine different prohibited stimulants were identified in various combinations. sciensano.benih.gov Some products were found to contain as many as four different stimulants in a single formulation. sciensano.benews-medical.net
The stimulants found alongside this compound included phenpromethamine (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA), and higenamine. sciensano.benih.gov The presence of these "stimulant cocktails" in commercially available products highlights a significant regulatory failure and a potential danger to consumers, as these combinations have not been studied in humans for safety or efficacy. sciensano.benews-medical.netmedpagetoday.com
The quantities of these stimulants were also found to vary significantly between products, further complicating the potential for interaction. For instance, the amount of this compound detected ranged from 2.7 mg to 17 mg per serving. sciensano.benih.gov
The combination of multiple stimulants, such as those found in adulterated supplements containing this compound, can have profound and potentially harmful effects on the body. sciensano.bewashingtondcinjurylawyers.com Each stimulant may have a slightly different mechanism of action, but their collective effect is often an overstimulation of the cardiovascular and nervous systems. sciensano.be This can lead to a range of adverse events, including nausea, vomiting, agitation, palpitations, chest pain, and even cardiac arrest. sciensano.benews-medical.netwashingtondcinjurylawyers.com
The pathogenic mechanisms of these "stimulant cocktails" are not well understood, as they have not been formally studied in controlled clinical trials. sciensano.benews-medical.net However, it is hypothesized that the combination of a beta-agonist like this compound with other sympathomimetic amines can lead to an excessive release and inhibition of reuptake of catecholamines like norepinephrine (B1679862) and dopamine. This can result in dangerously elevated heart rate and blood pressure, increased cardiac contractility, and a heightened risk of arrhythmias and other cardiovascular complications. sciensano.be The presence of multiple stimulants essentially creates an unpredictable and uncontrolled pharmacological experiment in the consumer. sciensano.benews-medical.net
Research in Sports Science and Anti Doping Control
Detection Strategies for Prohibited Use in Athletes
The foundation of anti-doping control lies in the ability of laboratories to detect prohibited substances with high degrees of accuracy and sensitivity. For a compound like Deterenol (B1218765) hydrochloride, this involves the development of specialized analytical methods and research into its metabolic footprint to extend the window of detection.
Development of Robust Analytical Methods for Doping Control Laboratories
Doping control laboratories employ a variety of advanced analytical techniques to identify prohibited substances in athletes' samples. nih.gov The detection of stimulants such as Deterenol hydrochloride relies on methods that provide high sensitivity and specificity to ensure accurate and reliable results. nih.gov The primary analytical tools are based on chromatography coupled with mass spectrometry. thetruthaboutforensicscience.com
Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for detecting substances like diuretics and other doping agents. thetruthaboutforensicscience.com For the specific analysis of Deterenol in dietary supplements, researchers have utilized ultra-high-performance liquid chromatography (UHPLC) combined with high-resolution mass spectrometry (HRMS), such as quadrupole-Orbitrap and quadrupole time-of-flight (QTOF) systems. tandfonline.com These methods allow for both the qualitative identification and quantitative measurement of the compound, even at low concentrations. tandfonline.com The continuous development of these analytical methods is crucial for keeping pace with new or emerging doping agents. nih.gov
Interactive Table: Analytical Methods in Doping Control
| Method | Description | Application for Deterenol |
|---|---|---|
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry combines the separation power of LC with the highly sensitive and selective detection of MS/MS. | A primary technique for identifying a wide range of prohibited substances, including stimulants, in athlete urine samples. nih.govthetruthaboutforensicscience.com |
| UHPLC-HRMS | Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (e.g., Orbitrap, QTOF). | Used for the precise identification and quantification of experimental stimulants like Deterenol in complex matrices such as dietary supplements. tandfonline.com |
| GC-MS | Gas Chromatography-Mass Spectrometry is a traditional gold standard for detecting various substances, including anabolic steroids and stimulants. thetruthaboutforensicscience.com | Effective for detecting a broad range of volatile and semi-volatile compounds relevant to anti-doping screening. |
Metabolite Profiling for Long-Term Detection Windows
A significant challenge in anti-doping is that the parent drug may be eliminated from the body relatively quickly. To extend the detection window, laboratories focus on identifying the substance's metabolites—products of the body's metabolic processes—which can remain in urine for a much longer period. wada-ama.org
The study of how a substance is metabolized is critical for identifying unique, long-term markers of its use. wada-ama.org For example, research on anabolic-androgenic steroids has successfully identified sulfated metabolites that can be detected for weeks or even months after administration, significantly increasing the likelihood of catching a doping athlete. nih.gov In one study concerning dehydrochloromethyltestosterone (DHCMT), researchers identified metabolites that could be detected for up to 45 days after a single dose. nih.govbiorxiv.org
While specific long-term metabolites for this compound are a subject of ongoing research, the established methodology involves administering the compound in controlled studies and analyzing urine samples over time to identify metabolites that persist. wada-ama.orgnih.gov This strategy is fundamental to improving the effectiveness of out-of-competition testing programs. wada-ama.org
Regulatory and Policy Implications for Sports Organizations (e.g., WADA Prohibited List)
The World Anti-Doping Agency (WADA) maintains the Prohibited List, which is the international standard for substances and methods banned in sport. usada.orgwikipedia.org A substance is included on this list if it meets at least two of the following three criteria:
It has the potential to enhance or enhances sport performance.
It represents an actual or potential health risk to the athlete.
It violates the spirit of sport. usada.org
Deterenol is classified as a stimulant and is prohibited under section S6 of the WADA Prohibited List. wikipedia.orgnutraceuticalsworld.com Stimulants are banned in-competition. The presence of Deterenol or its metabolites in an athlete's sample constitutes an Anti-Doping Rule Violation, leading to sanctions such as disqualification of results and a period of ineligibility from competition. Sports organizations worldwide adopt and enforce this list, ensuring a harmonized approach to anti-doping. usada.org The inclusion of Deterenol on the WADA Prohibited List underscores its potential for performance enhancement and risk to athlete health, making its use in sport unequivocally forbidden.
Forensic Toxicology Research in Adverse Event Investigations
Forensic toxicology plays a critical role in investigating adverse events potentially linked to doping agents or contaminated supplements. nih.govtaulersmith.com Research has shown that dietary supplements, particularly those marketed for weight loss and sports performance, can be a source of prohibited stimulants like Deterenol. news-medical.netnsf.org
A significant investigation published in Clinical Toxicology analyzed 17 dietary supplements purchased in the United States that listed Deterenol as an ingredient. tandfonline.comnih.gov The forensic analysis revealed that not only did many of the products contain Deterenol, but they were also frequently contaminated with a cocktail of other prohibited and experimental stimulants. nih.gov In some products, as many as four different stimulants were found combined. tandfonline.com
This research highlights a serious public health concern and a challenge for anti-doping. Athletes may inadvertently ingest a prohibited substance from a contaminated supplement. Furthermore, the presence of multiple stimulants, which have never been tested in combination in humans, creates unknown health risks. tandfonline.comnsf.org Adverse events associated with supplements containing Deterenol have included nausea, palpitations, chest pain, and even cardiac arrest. news-medical.netnsf.org Such forensic findings are crucial for regulatory agencies and sports organizations to issue warnings and protect athletes and consumers from potentially harmful products. nutraceuticalsworld.com
Interactive Table: Prohibited Stimulants Found in Supplements Listing Deterenol Data sourced from a 2021 study published in Clinical Toxicology. tandfonline.comnih.gov
| Compound | Detected in Supplements? | WADA Prohibited Status |
|---|---|---|
| Deterenol | Yes | Prohibited (S6 Stimulants) |
| Phenpromethamine | Yes | Prohibited (S6 Stimulants) |
| Oxilofrine | Yes | Prohibited (S6 Stimulants) |
| Octodrine | Yes | Prohibited (S6 Stimulants) |
| Beta-methylphenylethylamine (BMPEA) | Yes | Prohibited (S6 Stimulants) |
| 1,3-Dimethylamylamine (1,3-DMAA) | Yes | Prohibited (S6 Stimulants) |
| 1,4-Dimethylamylamine (1,4-DMAA) | Yes | Prohibited (S6 Stimulants) |
| 1,3-Dimethylbutylamine (1,3-DMBA) | Yes | Prohibited (S6 Stimulants) |
| Higenamine | Yes | Prohibited (S3 Beta-2 Agonists) |
Future Directions and Emerging Research Avenues for Deterenol Hydrochloride
Exploration of Specific Receptor Subtype Selectivity Through Structural Modifications
Deterenol (B1218765) is known to act as an agonist at both β1- and β2-adrenergic receptors. This non-selectivity is common among phenethanolamine derivatives and contributes to its broad physiological effects, including desired effects like bronchodilation (β2) and undesired cardiovascular side effects like tachycardia (β1). Future research should focus on the systematic structural modification of the Deterenol molecule to enhance its selectivity for a specific beta-receptor subtype.
The principles of structure-activity relationships (SAR) for β-adrenergic agonists are well-established. Selectivity is often dictated by the nature of the substituent on the amino group and the aromatic ring. For instance, increasing the bulk of the N-alkyl substituent can enhance β2-selectivity.
Key research approaches would involve:
Systematic N-Alkyl Group Modification: Synthesizing a series of Deterenol analogs with varying N-alkyl substituents (e.g., tert-butyl, and larger aromatic groups) to probe the steric and electronic requirements for optimal β2-receptor interaction over β1.
Aromatic Ring Substitution: Introducing different substituents at various positions on the phenyl ring could modulate receptor affinity and intrinsic efficacy. For example, modifications at the meta- and para-positions relative to the ethanolamine (B43304) side chain are known to influence selectivity.
Chiral Separation and Analysis: Deterenol possesses a chiral center. The synthesis and pharmacological evaluation of individual R-(-)- and S-(+)-enantiomers are crucial, as stereochemistry often plays a pivotal role in receptor binding and selectivity for adrenergic agonists.
These investigations, combining synthetic chemistry with in-vitro pharmacological assays (e.g., radioligand binding and functional assays in cell lines expressing human β1- and β2-receptors), could lead to the development of more selective compounds, which could serve as valuable pharmacological tools or leads for therapeutic agents with improved safety profiles. nih.govnih.govdrugbank.com
Advanced Pharmacological Modeling and Simulation
To better predict the physiological effects and potential risks of Deterenol hydrochloride, advanced pharmacological modeling and simulation techniques are indispensable. These in silico approaches can integrate data from various sources to create models that describe the relationship between drug exposure and its effects over time. iajpr.comnih.govnih.gov
Future research in this area should include:
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing integrated PK/PD models can link the concentration of Deterenol in the body to the intensity of its physiological responses, such as changes in heart rate or blood pressure. iajpr.comnih.govdntb.gov.uakoreamed.org This would help in understanding the time course of its effects and the variability between individuals.
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can simulate the absorption, distribution, metabolism, and excretion (ADME) of Deterenol in different virtual populations. This would be particularly useful for predicting its disposition in humans based on pre-clinical data and for understanding how factors like genetics or organ impairment might alter its pharmacokinetics.
Molecular Docking and Dynamics Simulations: At the molecular level, computational docking and molecular dynamics simulations can be used to model the interaction of Deterenol with the three-dimensional structures of β1- and β2-adrenergic receptors. researchgate.netnih.govplos.org These simulations can provide insights into the specific binding modes, key amino acid interactions, and the conformational changes in the receptor that lead to its activation, helping to explain its non-selective nature and guiding the structural modifications discussed in the previous section.
Table 1: Application of Advanced Modeling in this compound Research
| Modeling Technique | Description | Potential Application for this compound |
|---|---|---|
| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Links drug concentration-time profiles to the intensity and time course of pharmacological effects. | To quantify the relationship between Deterenol plasma levels and cardiovascular responses (e.g., heart rate increase) and predict the duration of these effects. |
| Physiologically Based Pharmacokinetic (PBPK) Modeling | A mechanistic model that simulates ADME processes based on physiological and drug-specific parameters. | To predict Deterenol's distribution in various tissues, identify major metabolic pathways, and simulate its behavior in different human populations without extensive clinical trials. |
| Molecular Docking and Dynamics | In silico methods to predict the binding orientation and interaction of a ligand with its receptor at the atomic level. | To visualize how Deterenol binds to β1- and β2-adrenergic receptors, identify key interacting residues, and guide the design of new analogs with improved receptor subtype selectivity. |
Biomarker Discovery for Exposure and Effect Monitoring
The illicit use of Deterenol in supplements necessitates the development of reliable biomarkers for monitoring both exposure and the resulting physiological effects. primescholars.com Biomarkers can be the substance itself, its metabolites, or endogenous molecules that change in response to the substance's action.
Biomarkers of Exposure: A recent study has identified the primary urinary metabolites of isopropylnorsynephrine (Deterenol). d-nb.info The major biotransformation pathways include sulfation of the phenolic hydroxyl group and N-dealkylation to form octopamine (B1677172), followed by sulfation. The detection of these specific sulfate conjugates in urine provides a definitive biomarker of Deterenol ingestion. Future work should focus on developing and validating quantitative analytical methods for these metabolites in biological fluids (urine and blood) for use in clinical toxicology and anti-doping screening. d-nb.info
Biomarkers of Effect: Beyond detecting the substance, it is crucial to identify biomarkers that indicate a physiological or adverse effect. Given Deterenol's action as a β-agonist, potential biomarkers of effect could include:
Cardiac Troponins (cTnT and cTnI): Elevated levels of high-sensitivity cardiac troponins in the blood are specific indicators of myocardial injury. mdpi.com Investigating whether Deterenol exposure can lead to increases in these markers, even at subclinical levels, would be a critical area of research.
Metabolomic Profiling: Untargeted metabolomics of urine or plasma could reveal broader metabolic shifts resulting from Deterenol exposure. nih.govmdpi.comnih.govmdpi.com For example, changes in metabolites related to energy metabolism (glucose, fatty acids) or downstream signaling pathways of β-adrenergic activation could serve as a panel of effect biomarkers.
In-depth Mechanistic Studies of Adverse Cardiovascular Events
Deterenol has been associated with serious adverse events, including cardiac arrest. nutraceuticalsworld.comnih.gov While its primary mechanism is β-adrenergic stimulation, the precise downstream cellular and molecular events leading to cardiotoxicity require in-depth investigation. Isoproterenol, a structurally related non-selective β-agonist, is often used in experimental models to induce cardiac stress and fibrosis, providing a valuable parallel for study. nih.gov
Future mechanistic studies should focus on:
Cardiac Electrophysiology: Investigating the effects of Deterenol on the electrophysiological properties of cardiac cells. This includes studying its impact on key ion channels (e.g., L-type calcium and potassium channels) that govern the cardiac action potential. Alterations in these channels can lead to arrhythmias. nih.govnih.gov
Calcium Homeostasis: β-agonist stimulation increases intracellular calcium levels in cardiomyocytes, which is essential for contractility. However, excessive or prolonged stimulation can lead to calcium overload, mitochondrial dysfunction, oxidative stress, and ultimately, cell death (apoptosis or necrosis). nih.gov
Signaling Pathway Dysregulation: Chronic stimulation of β-adrenergic receptors can lead to receptor desensitization, downregulation, and a switch in signaling pathways that can promote maladaptive cardiac remodeling, hypertrophy, and fibrosis. nih.govnih.gov
In Silico Cardiotoxicity Prediction: Utilizing computational models of human cardiac cells and tissues to simulate the effects of Deterenol on cardiac electrophysiology. frontiersin.orgpharmaceutical-journal.comnih.goveuropa.eu These models can integrate data on ion channel effects to predict the pro-arrhythmic risk of the compound under various conditions.
Development of Reference Standards and Certified Reference Materials for Analytical Research
The accurate detection and quantification of Deterenol in supplements and biological samples depend on the availability of high-purity reference standards. While analytical standards are commercially available, the development of Certified Reference Materials (CRMs) is a critical future direction. lgcstandards.com A CRM is a reference standard of the highest metrological quality, characterized by a metrologically valid procedure for one or more specified properties, and is accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability. researchgate.netwada-ama.orgnih.gov
The process for developing a this compound CRM would involve:
High-Purity Synthesis: Custom synthesis of this compound with careful purification of intermediates and the final product to achieve the highest possible purity. researchgate.netnih.gov
Comprehensive Characterization: Rigorous identification and characterization of the material using multiple analytical techniques, such as Nuclear Magnetic Resonance (NMR) for structural elucidation, mass spectrometry for molecular weight confirmation, and infrared spectroscopy for identity confirmation. researchgate.netnih.gov
Purity Assignment (Mass Balance Approach): Quantifying the purity by identifying and measuring all impurities. This involves using techniques like High-Performance Liquid Chromatography (HPLC) for organic impurities, Karl Fischer titration for water content, thermogravimetric analysis for residual solvents, and inductively coupled plasma mass spectrometry (ICP-MS) for inorganic impurities. researchgate.net The purity is then calculated by subtracting the sum of all impurities from 100%.
Homogeneity and Stability Studies: Ensuring that the material is homogenous across all dispensed units and establishing its stability under defined storage and transport conditions to determine its shelf-life. nih.govnih.gov
Certification: Issuing a certificate that states the certified purity value and its associated measurement uncertainty, following international guidelines such as those from the ISO.
The availability of a this compound CRM would be invaluable for analytical laboratories, enabling them to ensure the accuracy and comparability of their results, validate analytical methods, and provide reliable data for regulatory agencies and clinical settings. wada-ama.orgcleancompetition.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing Deterenol hydrochloride in laboratory settings?
- Answer : Synthesis typically involves reacting the parent compound, Deterenol, with hydrochloric acid under controlled stoichiometric conditions. Post-synthesis, characterization should include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) to verify molecular weight (231.7191 g/mol for C₁₉H₁₉NO·ClH) . For reproducibility, document reaction parameters (e.g., temperature, solvent system) and validate analytical methods against established protocols .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., light, humidity, temperature fluctuations). Monitor degradation via HPLC at intervals (e.g., 0, 3, 6 months). Store samples in airtight containers at -20°C, as recommended for similar hydrochlorides, and validate storage conditions using thermogravimetric analysis (TGA) to detect moisture absorption .
Q. What analytical techniques are essential for quantifying this compound in biological matrices?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity in complex matrices. Calibrate using deuterated internal standards to correct for matrix effects. Validate methods per ICH guidelines, including linearity (1–100 ng/mL), precision (CV <15%), and recovery rates (>80%) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the β-adrenergic receptor binding affinity of this compound?
- Answer : Use radioligand displacement assays with [³H]-CGP12177 in isolated cell membranes. Include positive controls (e.g., Propranolol) and calculate IC₅₀ values via nonlinear regression. Address batch variability by replicating experiments across three independent cell preparations and statistically analyzing data using ANOVA .
Q. What strategies resolve contradictions in reported efficacy data for this compound across studies?
- Answer : Perform meta-analyses to identify confounding variables (e.g., dosage, animal models). Replicate key studies under standardized conditions, and apply sensitivity analyses to isolate factors like pharmacokinetic differences. Cross-validate findings with orthogonal assays (e.g., in vivo hemodynamic measurements vs. in vitro cAMP assays) .
Q. Which in silico approaches predict off-target interactions of this compound?
- Answer : Use molecular docking simulations (e.g., AutoDock Vina) to screen against databases like ChEMBL. Validate predictions with kinase profiling panels and transcriptomic analyses. Prioritize targets with binding energies ≤ -7.0 kcal/mol and confirm via surface plasmon resonance (SPR) .
Q. How should bioanalytical methods be validated for detecting this compound metabolites?
- Answer : Identify metabolites using high-resolution MS (HRMS) and synthesize reference standards for quantification. Validate enzymatic assays (e.g., CYP450 isoforms) to assess metabolic pathways. Include stability tests for metabolites in plasma and urine, and cross-reference with pharmacokinetic models .
Q. What experimental designs evaluate synergistic effects between this compound and other cardiovascular agents?
- Answer : Employ factorial design studies with combinations (e.g., Deterenol + Digoxin). Measure endpoints like cardiac output and arterial pressure in rodent models. Use isobolographic analysis to distinguish additive vs. synergistic effects. Control for pharmacokinetic interactions via simultaneous plasma concentration monitoring .
Methodological Notes
- Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in repositories like Zenodo .
- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain institutional animal care committee approvals .
- Contradictory Data : Transparently report outliers and use Bayesian statistics to quantify uncertainty in dose-response relationships .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
